Cas no 611-79-0 (3-(3-aminobenzoyl)aniline)
3-(3-aminobenzoyl)aniline Chemical and Physical Properties
Names and Identifiers
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- Bis(3-aminophenyl)methanone
- 3,3'-Diaminobenzophenone
- 3,3'-(Oxomethylene)bis(benzenamine)
- 3,3'-Carbonylbisaniline
- 3,3'-diamino-benzophenone
- 3.3'-Diamino-benzophenon
- 3-aminophenyl-3-aminophenylketone
- bis(3-aminophenyl)-methanone
- bis(3-azanylphenyl)methanone
- Methanone,bis(3-aminophenyl)
- Benzophenone,3,3'-diamino- (6CI,7CI,8CI)
- DABP
- NSC 113058
- m,m'-Diaminobenzophenone
- Methanone, bis(3-aminophenyl)-
- 3-(3-aminobenzoyl)aniline
- TUQQUUXMCKXGDI-UHFFFAOYSA-N
- di3-aminophenyl ketone
- NSC113058
- PubChem3381
- CBMicro_014188
- 3,3'-diamino benzophenone
- 3,3\\'-Diaminobenzophenone
- Oprea1_824643
- Bis(3-aminophenyl)methanone #
- SMSF0004809
- FT-0614039
- NS00034590
- BIM-0014348.P001
- AKOS001589460
- DTXSID40209994
- AMY31831
- BIS-(3-AMINO-PHENYL)-METHANONE
- 3,3'-Diaminobenzophenone, >/=95%
- 5224-16-8
- W-105185
- CHEMBL3741783
- SCHEMBL125621
- CB11020
- AC-20505
- D1682
- AE-641/01976060
- EINECS 210-281-3
- 3,3 inverted exclamation mark -Diaminobenzophenone
- CS-0156896
- SY040612
- 3,5-bis(methoxycarbonyl)benzenesulfonate; tetrabutylphosphonium
- 3,3//'-Diaminobenzophenone
- SB78940
- MFCD00014774
- A833078
- SC5083
- NSC-113058
- AS-54690
- 611-79-0
- DTXCID90132485
- 3,3'-diaminodiphenyl ketone
- DB-021799
-
- MDL: MFCD00014774
- Inchi: 1S/C13H12N2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H,14-15H2
- InChI Key: TUQQUUXMCKXGDI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)N)C1C=CC=C(C=1)N
- BRN: 2837605
Computed Properties
- Exact Mass: 212.09500
- Monoisotopic Mass: 212.094963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 69.1
Experimental Properties
- Density: 1.1128 (rough estimate)
- Melting Point: 149.0 to 156.0 deg-C
- Boiling Point: 285°C 11mm
- Flash Point: 285°C/11mm
- Refractive Index: 1.6920 (estimate)
- PSA: 69.11000
- LogP: 3.24440
3-(3-aminobenzoyl)aniline Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319-H341
- Warning Statement: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
3-(3-aminobenzoyl)aniline Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(3-aminobenzoyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116707-5g |
Bis(3-aminophenyl)methanone |
611-79-0 | 97% | 5g |
$318.50 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1682-1g |
3-(3-aminobenzoyl)aniline |
611-79-0 | 95.0%(GC&T) | 1g |
¥670.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1682-5g |
3-(3-aminobenzoyl)aniline |
611-79-0 | 95.0%(GC&T) | 5g |
¥2990.0 | 2022-05-30 | |
| TRC | D422578-50mg |
3,3'-Diaminobenzophenone |
611-79-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D422578-100mg |
3,3'-Diaminobenzophenone |
611-79-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D422578-500mg |
3,3'-Diaminobenzophenone |
611-79-0 | 500mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866477-200mg |
3,3'-Diaminobenzophenone |
611-79-0 | ≥95% | 200mg |
¥107.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866477-1g |
3,3'-Diaminobenzophenone |
611-79-0 | ≥95% | 1g |
¥341.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866477-5g |
3,3'-Diaminobenzophenone |
611-79-0 | ≥95% | 5g |
¥1,319.00 | 2022-01-13 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1682-1G |
3,3'-Diaminobenzophenone |
611-79-0 | >95.0%(GC)(T) | 1g |
¥670.00 | 2024-04-16 |
3-(3-aminobenzoyl)aniline Suppliers
3-(3-aminobenzoyl)aniline Related Literature
-
Sujin Lee,Cristina Esteva-Font,Puay-Wah Phuan,Marc O. Anderson,A. S. Verkman Med. Chem. Commun. 2015 6 1278
Additional information on 3-(3-aminobenzoyl)aniline
Recent Advances in the Study of 3-(3-Aminobenzoyl)aniline (CAS: 611-79-0) and Its Applications in Chemical Biology and Pharmaceutical Research
3-(3-Aminobenzoyl)aniline (CAS: 611-79-0) is an important intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief consolidates the latest findings on this compound, focusing on its chemical properties, synthetic applications, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(3-aminobenzoyl)aniline as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers developed a series of derivatives showing improved selectivity and potency against BTK, with potential applications in autoimmune diseases and B-cell malignancies. The compound's amine and benzoyl functional groups were found to be crucial for target binding, as revealed by X-ray crystallography studies.
In the field of materials science, researchers have recently explored 3-(3-aminobenzoyl)aniline as a precursor for conductive polymers. A 2024 publication in Advanced Materials reported its successful incorporation into polyaniline-based composites, yielding materials with enhanced electrical conductivity and thermal stability. These findings suggest potential applications in biosensors and biomedical devices where both conductivity and biocompatibility are required.
Pharmacokinetic studies of 3-(3-aminobenzoyl)aniline derivatives have shown promising results in overcoming blood-brain barrier penetration challenges. A recent preclinical investigation demonstrated that certain fluorinated analogs of this compound exhibited significantly improved CNS bioavailability while maintaining target engagement, making them potential candidates for neurodegenerative disease therapeutics.
The compound's safety profile has also been a subject of recent investigation. Toxicological assessments published in Regulatory Toxicology and Pharmacology (2024) indicate that 3-(3-aminobenzoyl)aniline exhibits favorable in vitro and in vivo safety parameters at therapeutic concentrations, with no significant genotoxicity observed in standard assays. However, researchers note the need for further studies on long-term exposure effects.
Emerging applications in radiopharmaceuticals have been reported, where 3-(3-aminobenzoyl)aniline derivatives serve as chelating agents for diagnostic radionuclides. A recent proof-of-concept study demonstrated successful labeling with gallium-68 for PET imaging applications, opening new possibilities for molecular imaging probes in oncology.
Future research directions highlighted in recent reviews include the exploration of 3-(3-aminobenzoyl)aniline scaffolds in PROTAC (proteolysis targeting chimera) design and its potential as a fragment in DNA-encoded library technology. The compound's structural versatility and known pharmacophoric properties make it particularly attractive for these cutting-edge drug discovery approaches.
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